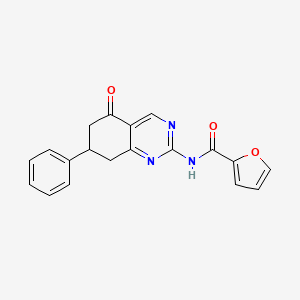

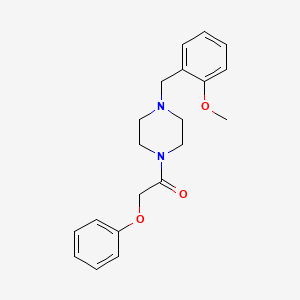

![molecular formula C20H21FN6O B5577588 3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5577588.png)

3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridazine and its derivatives are a class of heterocyclic aromatic compounds with notable significance in medicinal chemistry due to their broad spectrum of biological activities. These compounds often serve as key frameworks for the development of new pharmaceuticals and have been explored for their antimicrobial, anti-diabetic, and various other biological activities.

Synthesis Analysis

The synthesis of pyridazine derivatives typically involves condensation reactions, cyclization processes, and substitutions. For example, the synthesis of certain 3-substituted pyridazino[3′, 4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines and their evaluation for antimicrobial activity demonstrates the complexity and variety of chemical reactions utilized in producing pyridazine compounds (El-Mariah, Hosny, & Deeb, 2006).

Molecular Structure Analysis

The structure of pyridazine derivatives is characterized by the presence of nitrogen atoms within the ring, which significantly influences their chemical reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography and density functional theory (DFT) calculations are often employed to elucidate the molecular structure and understand the electronic properties of these compounds (Sallam et al., 2021).

Chemical Reactions and Properties

Pyridazine derivatives undergo various chemical reactions, including cyclodehydration, methylation, and reactions with different reagents such as hydrazine hydrate, formic acid, and phosphorus pentoxide, leading to the formation of diverse compounds with unique properties and potential applications (El-Mariah, Hosny, & Deeb, 2006).

Physical Properties Analysis

The physical properties of pyridazine derivatives, such as melting point, solubility, and crystalline structure, are crucial for determining their suitability for various applications, including pharmaceutical formulations. These properties are typically assessed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and bioavailability, are essential for the development of pyridazine-based drugs. Studies on pyridazine derivatives have highlighted their potential as antimicrobial agents, hypoglycemic agents, and for their binding affinity to certain receptors, indicating their broad therapeutic potential (El-Mariah, Hosny, & Deeb, 2006); (Bindu, Vijayalakshmi, & Manikandan, 2019).

Scientific Research Applications

Receptor Binding and Antagonism

A series of compounds, including structures related to 3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, have shown potent dopamine D-2 and serotonin 5-HT2 receptor affinity in ligand-binding studies. These compounds, through their receptor antagonism, inhibited quipazine-induced head twitches in rats, a measure of central 5-HT2 receptor antagonism. The noncataleptogenic nature of certain derivatives mirrors the profile of atypical neuroleptics like clozapine, indicating their potential use in neuropsychiatric conditions without inducing motor side effects typical of conventional antipsychotics (Perregaard et al., 1992).

Antimicrobial and Antitumor Activity

Derivatives structurally related to 3-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine have been synthesized and screened for their antimicrobial activity. Compounds in this category have shown significant antibacterial effects, highlighting their potential as leads in the development of new antimicrobial agents. Moreover, some of these compounds exhibited potent antitumor activity against several tumor cells, including human carcinoma, indicating their promise as anticancer therapeutics (Solankee & Patel, 2004).

Biofilm and Enzyme Inhibition

Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, related to the core structure of interest, have shown potent antibacterial efficacies and biofilm inhibition activities. These compounds have been particularly effective against E. coli, S. aureus, and S. mutans strains. Furthermore, they have demonstrated excellent inhibitory activities against the MurB enzyme, which is crucial in the bacterial cell wall synthesis pathway, suggesting their potential as antibacterial agents targeting biofilm formation and bacterial growth (Mekky & Sanad, 2020).

Receptor Selectivity and Induction of Penile Erection

Studies on 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines, related to the compound , have revealed high affinities and selectivities for D4 dopamine receptors. Notably, one of the compounds within this series, characterized by a 2-methoxyphenyl substitution, displayed significant agonist efficacy and induced penile erection in vivo in rats, an effect that was inhibited by a D4 selective antagonist. This suggests potential therapeutic applications in treating disorders related to D4 receptor dysfunction (Enguehard-Gueiffier et al., 2006).

properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN6O/c1-15-8-9-27(24-15)19-7-6-18(22-23-19)25-10-12-26(13-11-25)20(28)14-16-2-4-17(21)5-3-16/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCPLMVNTVEOAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenylacetamide](/img/structure/B5577507.png)

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

![2-{2-[(3-methyl-2-pyridinyl)amino]ethyl}-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5577574.png)

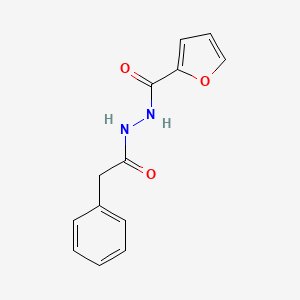

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)

![4-({1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyridine](/img/structure/B5577610.png)